7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one
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Overview
Description
7-Hydroxyfuro[4,3,2-de]chromen-4(2H)-one is a specialty product for proteomics research . It has a molecular formula of C10H6O4 and a molecular weight of 190.15 .
Synthesis Analysis
2H/4H-chromene (2H/4H-ch) is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . Researchers have discovered several routes for the synthesis of a variety of 2H/4H-ch analogs that exhibited unusual activities by multiple mechanisms .Molecular Structure Analysis
The molecular structure of 7-Hydroxyfuro[4,3,2-de]chromen-4(2H)-one consists of 10 carbon atoms, 6 hydrogen atoms, and 4 oxygen atoms . The structure is based on the 4-phenylcoumarin skeleton .Chemical Reactions Analysis
The molecules containing 2H/4H-ch scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . The reaction was a three-component reaction and lipase (Mucor miehei) in ionic liquids was used as a catalyst .Physical And Chemical Properties Analysis
7-Hydroxyfuro[4,3,2-de]chromen-4(2H)-one has a molecular formula of C10H6O4 and a molecular weight of 190.15 .Scientific Research Applications
Synthetic Applications :
- Popova et al. (2019) explored the synthesis of heterocyclic systems like difuro[2,3-b:2',3'-f]chromen-3(2H)-one, which have structural similarities to 7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one, through the inverse electron-demand Diels–Alder reaction (Popova et al., 2019).
- Kumar et al. (2015) developed a green, three-component reaction for the synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, a class similar to 7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one, highlighting the eco-friendly approach in synthesizing these compounds (Kumar et al., 2015).
Biological Activity :
- Khan et al. (2004) synthesized derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one, closely related to the compound , and investigated their cytotoxic, antibacterial, antifungal, and antioxidant activities, demonstrating the compound's potential in various therapeutic applications (Khan et al., 2004).
- Joy and Chakraborty (2017) isolated chromenyl derivatives with structures akin to 7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one from marine organisms and evaluated their anti-inflammatory and antioxidant properties, highlighting their therapeutic potential (Joy & Chakraborty, 2017).
Photophysical Properties :
- Ranjith et al. (2010) conducted a photophysical analysis of substituted 2H-chromen-2-one derivatives, which includes the investigation of fluorescence behavior, providing insights into the optical properties of such compounds (Ranjith et al., 2010).
Future Directions
properties
IUPAC Name |
10-hydroxy-2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(11),4,8(12),9-tetraen-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-6-2-7-10-5(4-13-7)1-9(12)14-8(10)3-6/h1-3,11H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZDPSWHUGNQFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)OC3=C2C(=CC(=C3)O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one |
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